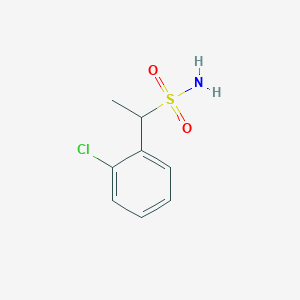

1-(2-Chlorophenyl)ethane-1-sulfonamide

Description

Historical Context and Evolution of Sulfonamide Research in Medicinal Chemistry

The journey of sulfonamide research began in the early 20th century in the laboratories of Bayer AG, then a part of the German chemical trust IG Farben. wikipedia.org Driven by the belief that coal-tar dyes capable of selectively binding to bacteria could be harnessed to combat infectious organisms within the body, a team of researchers embarked on a series of experiments. wikipedia.org This endeavor led to the landmark discovery in 1932 of a sulfonamide-containing dye named Prontosil. wikipedia.orgresearchgate.net It was Gerhard Domagk who first observed the antibacterial properties of Prontosil, a finding that would earn him the Nobel Prize in 1939. openaccesspub.orgpharmacyconcepts.in

A pivotal moment in the evolution of sulfonamide research came with the discovery that Prontosil was, in fact, a prodrug. openaccesspub.org In 1936, Ernest Fourneau and his colleagues at the Pasteur Institute in Paris demonstrated that Prontosil is metabolized in the body to its active form, sulfanilamide (B372717). openaccesspub.orgpharmacyconcepts.in This revelation shifted the focus of research towards creating numerous derivatives of the sulfanilamide structure, leading to the development of thousands of new molecules with improved efficacy and reduced toxicity. wikipedia.org The introduction of these "sulfa drugs" marked the dawn of the antibiotic era, providing the first broadly effective systemic treatments for bacterial infections and significantly reducing mortality rates from diseases like pneumonia and scarlet fever. wikipedia.orgresearchgate.net

The success of antibacterial sulfonamides spurred further exploration of this chemical class, leading to the development of new drug groups with different therapeutic applications. These include the sulfonylureas, used in the management of diabetes, and thiazide diuretics. wikipedia.org The initial wave of sulfonamide discovery laid the groundwork for the antibiotic revolution and established a lasting legacy in medicinal chemistry. wikipedia.org

Overview of Sulfonamide Functional Group Significance in Bioactive Molecules

The sulfonamide functional group (-SO2NH2) is a cornerstone in the design of bioactive molecules, exhibiting a wide spectrum of pharmacological activities. ajchem-b.comnih.gov Its significance extends far beyond its initial role in antibacterial agents. nih.gov The versatility of the sulfonamide moiety has led to its incorporation into drugs for a multitude of therapeutic areas, including antiviral, antidiabetic, and anticancer therapies. ajchem-b.comajchem-b.com

The biological activity of sulfonamides is often attributed to their ability to act as competitive inhibitors of enzymes. In bacteria, for instance, antibacterial sulfonamides mimic p-aminobenzoic acid (PABA) to inhibit the enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for folate synthesis. wikipedia.orgnumberanalytics.com As humans obtain folate from their diet, this pathway is not present, providing a basis for selective toxicity against bacteria. wikipedia.org

Beyond their antibacterial role, sulfonamides have been developed to target other enzymes, such as carbonic anhydrase, which has implications for treating conditions like glaucoma. ajchem-b.comajchem-b.com The sulfonamide group's chemical properties, including its ability to form hydrogen bonds and its metabolic stability, make it a valuable component in drug design. researchgate.net The ongoing exploration of sulfonamide derivatives continues to yield new therapeutic agents, underscoring the enduring importance of this functional group in medicinal chemistry. ajchem-b.comepa.gov

Classification of Sulfonamide-Containing Compounds in Academic Literature

The vast and diverse family of sulfonamide-containing compounds has led to several classification systems in academic and medicinal chemistry literature. These classifications are typically based on various factors, including their therapeutic application, pharmacokinetic properties, duration of action, and chemical structure. pharmacy180.com

One common classification divides sulfonamides into antibacterial and non-antibacterial agents. openaccesspub.orgnih.gov The antibacterial sulfonamides are often further categorized based on their absorption and excretion characteristics:

Rapidly absorbed and excreted: These are used for systemic infections. pharmacy180.com

Poorly absorbed: These are intended for local action within the gastrointestinal tract. pharmacy180.com

Topically used: These are formulated for application to the skin or mucous membranes. pharmacy180.com

Another classification is based on the duration of action:

Short-acting: With a half-life of less than 20 hours. pharmacyconcepts.inpharmacy180.com

Intermediate-acting: With a half-life between 10 and 24 hours. pharmacyconcepts.inpharmacy180.com

Long-acting: With a half-life greater than 24 hours. pharmacyconcepts.inpharmacy180.com

Extra long-acting: With a half-life greater than 50 hours. pharmacy180.com

From a chemical structure perspective, sulfonamides can be classified based on the substitutions on the sulfonamide nitrogen (N1) and the aromatic amine nitrogen (N4):

N1-substituted sulfonamides: Where a substituent is attached to the sulfonamide nitrogen. pharmacy180.comresearchgate.net

N4-substituted sulfonamides: These are often prodrugs, like the original Prontosil. pharmacy180.comresearchgate.net

Both N1 and N4 substituted sulfonamides. pharmacy180.comresearchgate.net

This multi-faceted approach to classification allows for a more nuanced understanding of the properties and applications of the vast array of sulfonamide-containing compounds.

Rationale for Focused Investigation on 1-(2-Chlorophenyl)ethane-1-sulfonamide within the Broader Sulfonamide Landscape

While the broader landscape of sulfonamide chemistry is well-explored, specific compounds within this class remain under-investigated. This compound is one such molecule that, despite its clear structural membership in the sulfonamide family, has not been the subject of extensive published research. A focused investigation into this particular compound is warranted for several reasons rooted in the principles of medicinal chemistry and the known bioactivity of its constituent structural motifs.

The presence of the sulfonamide functional group itself suggests a potential for biological activity, given the wide range of therapeutic applications for this moiety. The specific substitutions on the core structure of this compound—namely the 2-chlorophenyl group and the ethyl linker—provide a unique chemical architecture that could confer novel pharmacological properties.

The 2-chlorophenyl group is a common substituent in many known drugs and is known to influence factors such as lipophilicity and metabolic stability, which in turn can affect a compound's pharmacokinetic and pharmacodynamic profile. The ethane (B1197151) linker introduces a degree of conformational flexibility that could be crucial for binding to specific biological targets.

Therefore, a focused investigation into the synthesis, characterization, and biological evaluation of this compound could reveal new therapeutic potential. Such research would not only contribute to the broader understanding of sulfonamide chemistry but also potentially identify a new lead compound for drug discovery efforts. The systematic exploration of under-researched sulfonamides like this one is a logical and necessary step in the ongoing quest for new and improved therapeutic agents.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10ClNO2S |

|---|---|

Molecular Weight |

219.69 g/mol |

IUPAC Name |

1-(2-chlorophenyl)ethanesulfonamide |

InChI |

InChI=1S/C8H10ClNO2S/c1-6(13(10,11)12)7-4-2-3-5-8(7)9/h2-6H,1H3,(H2,10,11,12) |

InChI Key |

SMBBWFIKWOJOGN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1Cl)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 1 2 Chlorophenyl Ethane 1 Sulfonamide and Analogues

Retrosynthetic Analysis of 1-(2-Chlorophenyl)ethane-1-sulfonamide

A retrosynthetic analysis of the target molecule, this compound, suggests a primary disconnection at the sulfur-nitrogen (S-N) bond. This approach identifies a sulfonyl chloride and an amine as the key precursors. Specifically, the analysis points to 1-(2-chlorophenyl)ethane-1-sulfonyl chloride and ammonia (B1221849) (or a protected equivalent) as the logical starting materials. This strategy is foundational to many classical sulfonamide syntheses.

Further disconnection of the 1-(2-chlorophenyl)ethane-1-sulfonyl chloride at the carbon-sulfur (C-S) bond suggests a pathway originating from 1-chloro-2-(1-chloroethyl)benzene (B1605786) and a sulfite (B76179) source. Alternatively, direct chlorosulfonation of 1-chloro-2-ethylbenzene (B1361349) could be envisioned, although this approach may present challenges with regioselectivity.

Classical Synthetic Routes for Sulfonamide Formation with Relevance to the Chemical Compound

The traditional and most widely employed method for constructing the sulfonamide linkage involves the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.orgcbijournal.comresearchgate.net This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. wikipedia.org

The synthesis of sulfonamides via the reaction of sulfonyl chlorides with amines is a robust and versatile method. wikipedia.orgcbijournal.com Pyridine is a commonly used base for this transformation. cbijournal.com The reaction proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A subsequent deprotonation by the base yields the final sulfonamide.

This classical approach is highly relevant for the synthesis of this compound, where 1-(2-chlorophenyl)ethane-1-sulfonyl chloride would be reacted with ammonia or a suitable amine source. The general reaction is illustrated below:

RSO₂Cl + 2 R'NH₂ → RSO₂NHR' + R'NH₃Cl

Researchers have reported numerous examples of this reaction, highlighting its broad applicability. rsc.orgresearchgate.net For instance, the reaction of benzenesulfonyl chloride with methanamine yields N-methylbenzenesulfonamide. libretexts.org This method forms the basis of the Hinsberg test, a qualitative test for the differentiation of primary, secondary, and tertiary amines. libretexts.org

| Reactant 1 | Reactant 2 | Product | Conditions | Yield |

|---|---|---|---|---|

| Benzenesulfonyl chloride | Methanamine | N-methylbenzenesulfonamide | - | - |

| Aryl sulfonyl chloride | Aryl primary amine | Sulfonamide | Pyridine, 0-25 °C | Up to 100% |

| Sulfonyl chloride | Amine | Sulfonamide | Polymer supported pyridine, Dichloromethane | 92% |

The reactivity of amines in sulfonamide synthesis can be influenced by both electronic and steric factors. Primary amines are generally more reactive than secondary amines due to their higher nucleophilicity and lower steric bulk. rsc.org Aromatic amines can be less reactive than aliphatic amines if they possess electron-withdrawing groups that decrease the nucleophilicity of the nitrogen atom. rsc.org

Steric hindrance around the nitrogen atom of the amine or the sulfur atom of the sulfonyl chloride can significantly impede the reaction. ucl.ac.uk For instance, bulky substituents on either reactant can slow down or even prevent the formation of the sulfonamide. In the context of this compound synthesis, the steric bulk of the 1-(2-chlorophenyl)ethyl group attached to the sulfonyl chloride could potentially influence the reaction rate, especially if a sterically demanding amine is used. Studies have shown that ortho-substitution on aromatic rings can impact reaction yields. acs.org

Novel and Green Synthetic Approaches for Structurally Related Sulfonamides

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient methods for organic synthesis. This has led to the exploration of novel and "green" approaches for the synthesis of sulfonamides.

Significant progress has been made in developing catalyst-free methods for sulfonamide synthesis, often utilizing green solvents like water and ethanol (B145695). tandfonline.comtandfonline.com These protocols offer advantages in terms of reduced cost, simplified purification, and lower environmental impact. One such method involves the direct reaction of sulfonyl chlorides with amines in water or ethanol at room temperature, affording high yields of the desired sulfonamides in short reaction times. tandfonline.comtandfonline.comresearchgate.net This approach avoids the use of often toxic and volatile organic solvents and catalysts.

Another innovative catalyst-free approach involves the visible light-mediated arylation of sulfonamides with boronic acids, leading to the formation of diaryl sulfones through N-S bond cleavage. nih.gov While this method focuses on the derivatization of existing sulfonamides rather than their initial synthesis, it represents a novel, catalyst-free transformation of the sulfonamide functional group.

| Method | Reactants | Solvent/Conditions | Key Advantage |

|---|---|---|---|

| Direct Reaction | Sulfonyl chloride, Amine | Water or Ethanol, Room Temperature | Green, Catalyst-free, High yield |

| Visible Light-Mediated Arylation | Sulfonamide, Boronic acid | Visible light | Catalyst-free, Functional group tolerance |

The development of stereoselective methods for the synthesis of chiral sulfonamides is of great importance, as chirality often plays a crucial role in the biological activity of molecules. One approach to synthesizing chiral non-racemic sulfonamides involves the use of chiral auxiliaries. For example, (1S)-(+)-10-camphorsulfonamide, which is readily available from inexpensive starting materials, has been utilized as a chiral auxiliary in various asymmetric transformations. drexel.edu

More recently, catalytic enantioselective methods have emerged as powerful tools for the synthesis of chiral sulfonamides. For instance, the catalytic enantioselective synthesis of N-C axially chiral N-(2,6-disubstituted-phenyl)sulfonamides has been achieved through a chiral palladium-catalyzed N-allylation of secondary sulfonamides. nih.gov This method provides access to rotationally stable, axially chiral sulfonamides with good enantioselectivity. nih.gov While not directly applicable to the synthesis of this compound which is chiral at a carbon center, these methodologies highlight the advancements in controlling stereochemistry in sulfonamide synthesis and could be adapted for related chiral analogues.

Directed Chemical Modification and Derivatization Strategies for the Chemical Compound

The chemical architecture of this compound, featuring a chlorophenyl moiety, an ethane (B1197151) linker, and a primary sulfonamide group, allows for targeted modifications at each of these components. Such derivatization is crucial for developing analogues with tailored properties.

The 2-chlorophenyl group is a key site for introducing structural diversity. The presence of the chlorine atom and the aromatic C-H bonds provides handles for various substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions : The chlorine atom on the phenyl ring can be substituted using palladium-catalyzed cross-coupling reactions, which are foundational methods in modern organic synthesis. nobelprize.org Reactions like the Suzuki coupling (with boronic acids), Buchwald-Hartwig amination (with amines), and Sonogashira coupling (with terminal alkynes) allow for the formation of new carbon-carbon and carbon-heteroatom bonds at this position. nobelprize.orgnih.gov These reactions typically employ a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., tBuXPhos), and a base to facilitate the catalytic cycle. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) : Direct replacement of the chlorine atom by a nucleophile is also a potential strategy. youtube.com Nucleophilic aromatic substitution (SNAr) reactions generally require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org While the sulfonamide group is electron-withdrawing, its influence might be insufficient for facile substitution under standard conditions. However, reactions with potent nucleophiles or under forcing conditions could yield substituted products.

Directed C-H Functionalization : The sulfonamide moiety can act as a directing group to facilitate the functionalization of the C-H bonds ortho to the ethanesulfonamide (B75362) substituent. researchgate.net Palladium-catalyzed reactions can be used to introduce various functional groups, such as acyl groups from aldehydes, at these specific positions, offering a powerful method for derivatization without pre-functionalizing the ring. researchgate.net

The ethane linker, specifically the carbon atom alpha to the sulfonyl group (the benzylic position), is activated for functionalization due to the strong electron-withdrawing nature of the sulfonyl group. This property stabilizes an adjacent carbanion, making the α-proton relatively acidic. rsc.org

A general and effective strategy for modifying this position involves a two-step sequence:

Deprotonation : Treatment with a strong, non-nucleophilic base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures removes the α-proton to generate a resonance-stabilized carbanion.

Electrophilic Quench : The resulting carbanion can then be reacted with a wide range of electrophiles to form a new carbon-carbon or carbon-heteroatom bond at the α-position.

This approach enables the introduction of diverse functionalities onto the ethane bridge, as detailed in the table below.

| Electrophile | Reagent Example | Resulting α-Substituent | Product Class |

|---|---|---|---|

| Alkyl Halide | Methyl Iodide (CH₃I) | -CH₃ | α-Methylated Analogue |

| Aldehyde | Benzaldehyde (C₆H₅CHO) | -CH(OH)C₆H₅ | β-Hydroxy Sulfonamide |

| Ketone | Acetone ((CH₃)₂CO) | -C(OH)(CH₃)₂ | β-Hydroxy Sulfonamide |

| Ester | Ethyl Acetate (CH₃COOEt) | -C(O)CH₃ | β-Keto Sulfonamide |

| Carbon Dioxide | CO₂ | -COOH | α-Carboxy Sulfonamide |

The primary sulfonamide group (-SO₂NH₂) is a highly versatile handle for derivatization, enabling the synthesis of N-substituted analogues through alkylation, arylation, and other transformations. acs.orgchemrxiv.org

N-Alkylation : Mono-N-alkylation of primary sulfonamides can be achieved using various methods. researchgate.net The "borrowing hydrogen" methodology, which uses alcohols as alkylating agents, is an environmentally benign approach. ionike.com This reaction can be catalyzed by transition metals like manganese or iron, producing water as the only byproduct. ionike.comacs.org Traditional methods using alkyl halides in the presence of a base are also widely employed.

N-Arylation : The introduction of an aryl group at the sulfonamide nitrogen can be accomplished through copper- or palladium-catalyzed cross-coupling reactions with aryl halides (chlorides or bromides). nih.govnih.govresearchgate.net These methods provide a direct route to N-aryl sulfonamides, which are a significant class of compounds. nih.gov Transition-metal-free approaches using o-silylaryl triflates have also been developed, offering mild reaction conditions. nih.gov

Late-Stage Functionalization : Advanced strategies allow for the conversion of the primary sulfonamide into other functional groups. acs.orgchemrxiv.org For instance, the sulfonamide can be transformed into a sulfonyl chloride using reagents like Pyry-BF₄, which then serves as a versatile electrophile for reaction with various nucleophiles. nih.gov Another approach involves converting the sulfonamide into a sulfinate intermediate, which can be trapped with electrophiles or used in further coupling reactions. chemrxiv.org

| Reaction Type | Catalyst/Reagent | Coupling Partner | Typical Yield | Reference |

|---|---|---|---|---|

| N-Alkylation (Borrowing Hydrogen) | Mn(I) PNP pincer complex | Benzylic/Aliphatic Alcohols | Excellent (~85% avg.) | acs.org |

| N-Alkylation | FeCl₂ / K₂CO₃ | Benzylic Alcohols | High (>90%) | ionike.com |

| N-Arylation | Copper Salts / Oxalamides | (Hetero)Aryl Bromides | Good to Excellent | nih.gov |

| N-Arylation | Palladium Catalyst | Aryl Chlorides | 32-85% | nih.gov |

| Conversion to Sulfonyl Chloride | Pyry-BF₄ / MgCl₂ | - | Good to Excellent | nih.gov |

Yield Optimization and Scalability Considerations in Laboratory Synthesis

Optimizing reaction yields and ensuring the scalability of synthetic routes are critical considerations for the practical production of this compound and its derivatives.

Yield Optimization in Batch Synthesis : The classic synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine. nih.gov The yield of this reaction can be highly dependent on several parameters. A Quality by Design (QbD) approach can systematically optimize these factors. tandfonline.com Key parameters include:

Base : The choice and stoichiometry of the base are crucial. Studies have shown that using 0.5 equivalents of lithium hydroxide (B78521) monohydrate (LiOH·H₂O) can lead to excellent yields. tandfonline.com

Temperature : Controlling the reaction temperature is vital. For the LiOH·H₂O system, optimal conditions were found to be between 0–5°C, resulting in rapid reactions (1–8 minutes) and high yields (79%–98%). tandfonline.com

Solvent : The solvent system impacts reagent solubility and reaction rate. An ethanol:water mixture has been shown to be effective and environmentally sustainable. tandfonline.com

Scalability and Continuous Flow Synthesis : Transitioning from laboratory-scale batch synthesis to larger-scale production presents challenges related to safety, heat management, and reproducibility. mdpi.com Continuous flow chemistry offers a modern solution to these challenges, providing significant advantages over traditional batch processing. researchgate.net This technology has been successfully applied to the production of sulfonyl chlorides and related compounds. researchgate.netgoogle.com

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Scalability | Difficult; requires larger reactors and poses safety risks (e.g., exothermic control). | Easier; scaling is achieved by running the system for longer periods ("scaling out"). google.com |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. mdpi.com | Inherently safer due to small reactor volumes, minimizing the quantity of hazardous material at any given time. researchgate.net |

| Heat & Mass Transfer | Often inefficient, leading to temperature gradients and potential side reactions. | Superior control due to high surface-area-to-volume ratio, ensuring uniform temperature and efficient mixing. google.com |

| Reproducibility | Can vary between batches. | High; automated process control ensures consistent reaction conditions and product quality. mdpi.comresearchgate.net |

| Throughput | Limited by reactor size and cycle time. | Can achieve high throughput (e.g., grams to kilograms per hour) with optimized systems. google.com |

The development of automated continuous flow systems for producing sulfonyl chlorides, the key precursors to sulfonamides, demonstrates the feasibility of this approach for large-scale, safe, and efficient manufacturing. mdpi.comresearchgate.net

Spectroscopic Data for this compound Unavailable in Public Domain

A comprehensive search for advanced spectroscopic and structural elucidation data for the chemical compound "this compound" has revealed a significant lack of publicly available experimental or high-quality predicted spectral information. Despite extensive queries for Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy data, no specific ¹H NMR, ¹³C NMR, Fourier-Transform Infrared (FT-IR), or Raman spectra for this particular compound could be located in the accessible scientific literature, databases, or chemical repositories.

The initial objective was to construct a detailed article focusing on the structural confirmation and functional group identification of this compound, adhering to a strict outline that included in-depth analysis of various spectroscopic techniques. This analysis was to be supported by interactive data tables detailing chemical shifts, coupling constants, and vibrational frequencies.

However, the search results consistently pointed to related but structurally distinct compounds, such as isomers like 2-(2-chlorophenyl)ethane-1-sulfonamide, or other derivatives containing the sulfonamide or chlorophenyl moieties. While these related compounds can offer general insights into the expected spectral regions for certain functional groups, utilizing their data for this compound would be scientifically inaccurate and misleading. The precise substitution pattern on the phenyl ring and the arrangement of the ethane-1-sulfonamide group significantly influence the electronic environment of each atom and the vibrational modes of the molecule, leading to unique spectral fingerprints.

Consequently, without access to the specific spectral data for this compound, the generation of a scientifically rigorous and accurate article as per the requested detailed outline is not feasible. The creation of the specified data tables and the subsequent in-depth analysis of proton and carbon environments, molecular connectivity, and vibrational modes are entirely dependent on this foundational data.

Therefore, this report must conclude that the necessary information to fulfill the user's request is not available within the public domain based on the conducted searches. Further research, including the synthesis and experimental spectroscopic analysis of this compound, would be required to generate the data needed for the requested article.

Advanced Spectroscopic and Structural Elucidation of the Chemical Compound

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of organic compounds through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule, which allows for the determination of its elemental formula. For 1-(2-Chlorophenyl)ethane-1-sulfonamide, with the chemical formula C₈H₁₀ClNO₂S, the theoretical exact mass can be calculated with high precision. This technique is crucial for confirming the elemental composition and distinguishing the compound from isomers or molecules with similar nominal masses. While specific HRMS data for this compound is not publicly documented, the expected values for its protonated ion [M+H]⁺ can be predicted.

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Adduct | Theoretical Exact Mass (Da) |

|---|---|---|

| C₈H₁₀ClNO₂S | [M+H]⁺ | 220.01936 |

This table presents theoretically calculated exact mass values.

Tandem mass spectrometry (MS/MS) is employed to investigate the structural integrity of a molecule by inducing fragmentation and analyzing the resulting product ions. The fragmentation patterns of sulfonamides under electrospray ionization (ESI) conditions have been studied and reveal characteristic pathways. nih.govresearchgate.net For this compound, the protonated molecule would be expected to undergo cleavage at several key bonds.

Common fragmentation pathways for sulfonamides include the cleavage of the S-N bond and the C-S bond, as well as losses of small molecules like SO₂. researchgate.netuniroma1.it The fragmentation of the protonated molecule would likely result in characteristic product ions. nih.gov Key fragmentation pathways for sulfonamides often involve complex rearrangements. nih.gov

Table 2: Predicted MS/MS Fragmentation Data for Protonated this compound [M+H]⁺

| Precursor Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Ion (m/z) | Proposed Fragment Structure |

|---|---|---|---|

| 220.0 | SO₂ (64 Da) | 156.0 | [C₈H₁₁ClN]⁺ |

| 220.0 | NH₂SO₂ (79 Da) | 141.0 | [C₈H₈Cl]⁺ (2-chlorostyrene cation) |

| 220.0 | C₇H₇Cl (126 Da) | 94.0 | [CH₃S(O)₂NH₂]⁺ |

This table is based on established fragmentation patterns for the sulfonamide class of compounds and represents predicted, not experimental, data. nih.govresearchgate.net

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. mdpi.com

The crystal packing of sulfonamides is predominantly governed by a network of intermolecular interactions. nih.govresearchgate.net Strong hydrogen bonds are a primary driving force in the crystal packing of sulfonamides. nih.govresearchgate.net The sulfonamide group (-SO₂NH₂) is an excellent hydrogen bond donor (N-H) and acceptor (S=O). It is highly probable that the crystal structure of this compound would feature robust N-H···O hydrogen bonds, leading to the formation of common supramolecular motifs like chains or dimers.

Table 3: Expected Intermolecular Interactions in the Crystal Structure

| Interaction Type | Donor | Acceptor | Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bond | N-H (sulfonamide) | O=S (sulfonamide) | Primary motif formation (chains/dimers) |

| Weak Hydrogen Bond | C-H (aromatic/aliphatic) | O=S (sulfonamide) | Stabilization of primary motifs |

| Halogen Interaction | C-Cl | O=S / N / Cl | Directional packing influence |

This table is based on typical interactions observed in the crystal structures of analogous sulfonamides and chlorophenyl compounds. nih.govdcu.ie

Chiroptical Spectroscopy for Enantiomeric Characterization (if applicable to chiral analogues)

The molecule this compound possesses a stereocenter at the carbon atom bonded to the chlorophenyl ring and the sulfonamide group, meaning it is chiral and exists as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for characterizing such chiral molecules. nih.gov

Techniques such as electronic circular dichroism (ECD), vibrational circular dichroism (VCD), and optical rotatory dispersion (ORD) are powerful for establishing the absolute configuration (R or S) and studying the conformational preferences of chiral molecules in solution. nih.gov These methods measure the differential interaction of left- and right-circularly polarized light with the chiral sample. By comparing experimentally measured spectra with those predicted from quantum chemical calculations, the absolute configuration of the enantiomers can be unambiguously determined. While no specific chiroptical studies on this compound have been reported, these techniques represent the standard approach for the stereochemical elucidation of this and related chiral sulfonamides. nih.gov

Computational Chemistry and Molecular Modeling Studies of the Chemical Compound

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of a molecule's properties based on the principles of quantum mechanics. These methods are essential for understanding the intrinsic features of 1-(2-Chlorophenyl)ethane-1-sulfonamide at an electronic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed for geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule—the structure with the minimum energy. For sulfonamide derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are standard for achieving accurate predictions of molecular geometries and electronic properties. biointerfaceresearch.comacs.org

The optimization process for this compound would involve calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found. This results in a detailed picture of bond lengths, bond angles, and dihedral angles. For example, studies on similar sulfonamide-containing molecules have used DFT to confirm structural parameters, showing good agreement between calculated and experimental X-ray diffraction data. biointerfaceresearch.com The tetrahedral geometry around the sulfur atom in the sulfonamide group is a key feature, although distortions from ideal angles are common due to steric and electronic effects. biointerfaceresearch.com

Table 1: Representative Predicted Geometrical Parameters for a Sulfonamide Moiety using DFT

| Parameter | Typical Calculated Value |

| S=O Bond Length | ~1.43 Å |

| S-N Bond Length | ~1.63 Å |

| S-C Bond Length | ~1.77 Å |

| O-S-O Bond Angle | ~120° |

| O-S-N Bond Angle | ~106° |

| C-S-N Bond Angle | ~107° |

Note: These are illustrative values based on general DFT studies of sulfonamides; specific values for this compound would require a dedicated calculation.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has several rotatable bonds (e.g., C-C, C-S, S-N, and C-aryl), multiple low-energy conformations, or conformers, can exist. nih.govmdpi.com

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's stability and reactivity. researchgate.netnih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive. researchgate.net For sulfonamide derivatives, DFT calculations are used to determine the energies of these orbitals. biointerfaceresearch.com In a typical calculation for a related sulfonamide, the HOMO and LUMO energies were found to be -5.95 eV and -2.09 eV, respectively, resulting in an energy gap of 3.86 eV. biointerfaceresearch.com This analysis helps predict how this compound might participate in chemical reactions.

Table 2: Illustrative FMO Properties for a Sulfonamide Derivative

| Property | Definition | Typical Calculated Value (eV) | Implication |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.95 to -6.50 | Electron-donating capability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.20 to -2.10 | Electron-accepting capability |

| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | 3.80 to 4.50 | Chemical reactivity and stability researchgate.net |

Note: Values are representative and derived from computational studies on analogous aromatic sulfonamides. biointerfaceresearch.commalayajournal.org

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. libretexts.orgdeeporigin.com The MEP map is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential. researchgate.netyoutube.com

Typically, regions of negative potential (rich in electrons) are colored red and are indicative of sites susceptible to electrophilic attack. These often correspond to lone pairs on electronegative atoms like oxygen or nitrogen. acadpubl.eu Regions of positive potential (electron-poor) are colored blue and represent sites for nucleophilic attack. acadpubl.eu Green and yellow areas indicate regions that are relatively neutral. For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the sulfonyl group and potentially the nitrogen atom, making them key sites for hydrogen bonding and interactions with positive centers. biointerfaceresearch.commdpi.com The hydrogen atoms of the amide group would exhibit positive potential (blue), marking them as hydrogen bond donors.

Molecular Docking Simulations to Investigate Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. rjb.ro This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a drug's mechanism of action. unar.ac.idnih.gov

For this compound, molecular docking can be used to screen for potential biological targets. The sulfonamide functional group is a well-known pharmacophore present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anti-inflammatory agents. nih.govopenaccesspub.org Therefore, potential targets for this compound belong to several important enzyme families.

Carbonic Anhydrases (CAs): Sulfonamides are classic inhibitors of carbonic anhydrases. Docking studies could evaluate the binding affinity of this compound to the active site of various CA isoforms, which are targets for treating glaucoma and certain types of cancer. nih.govresearchgate.net

Dihydropteroate (B1496061) Synthase (DHPS): In bacteria, DHPS is a key enzyme in the folate synthesis pathway and the target for sulfonamide antibacterial drugs. nih.gov Docking simulations could predict whether the compound can effectively bind to the DHPS active site, suggesting potential antibacterial activity. nih.gov

Protozoan Enzymes: Recent in silico studies have explored sulfonamides as potential inhibitors of enzymes crucial for protozoan pathogens, such as trypanothione (B104310) reductase, suggesting antiprotozoal applications. royalsocietypublishing.org

A typical docking simulation yields a binding affinity score (often in kcal/mol), which estimates the strength of the interaction, and a predicted binding pose, which shows the specific hydrogen bonds, hydrophobic interactions, and other contacts between the ligand and the receptor's active site. nih.gov For instance, docking studies of novel sulfonamides against the enzyme target 1AZM showed binding affinities ranging from -6.8 to -8.2 kcal/mol, indicating strong potential interactions. nih.gov

Table 3: Common Biological Targets for Sulfonamide Derivatives Investigated via Molecular Docking

| Target Class | Specific Example | Associated Disease/Function |

| Carbonic Anhydrases | Carbonic Anhydrase I & II | Glaucoma, Cancer nih.gov |

| Bacterial Enzymes | Dihydropteroate Synthase (DHPS) | Bacterial Infections nih.gov |

| Kinases | Various | Cancer |

| Cyclooxygenases | COX-2 | Inflammation openaccesspub.org |

| Protozoan Enzymes | Trypanothione Reductase | Protozoan Infections royalsocietypublishing.org |

Analysis of Binding Modes and Interaction Energies

Computational docking studies are instrumental in elucidating the binding modes of "this compound" within the active sites of its putative biological targets. These studies predict the preferred orientation of the ligand, revealing key intermolecular interactions that stabilize the ligand-receptor complex. The analysis typically focuses on a range of interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For "this compound," the sulfonamide group is a primary site for hydrogen bonding, potentially acting as both a hydrogen bond donor (via the -NH2 group) and acceptor (via the sulfonyl oxygens). The 2-chlorophenyl ring is expected to engage in hydrophobic and aromatic stacking interactions with nonpolar residues in the binding pocket. The specific interactions and their geometries are critical for determining the binding affinity.

Interaction energy calculations quantify the strength of these interactions. These calculations can be performed using various computational methods, such as molecular mechanics force fields. The total interaction energy is a sum of electrostatic and van der Waals components, providing a numerical value for the binding affinity. In studies involving covalent inhibitors, the analysis may also distinguish between a preliminary, non-covalent binding mode and the final covalent complex, with interaction energies calculated for both states. nih.gov

Table 1: Hypothetical Interaction Analysis of this compound with a Target Protein

| Interacting Residue | Interaction Type | Distance (Å) | Estimated Energy (kcal/mol) |

|---|---|---|---|

| Amino Acid 1 | Hydrogen Bond (NH₂...O) | 2.9 | -3.5 |

| Amino Acid 2 | Hydrogen Bond (SO₂...HN) | 3.1 | -2.8 |

| Amino Acid 3 | Hydrophobic (Chlorophenyl) | 3.8 | -1.5 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Ligand-Target Complexes

Molecular dynamics (MD) simulations provide insights into the dynamic nature of the interaction between "this compound" and its biological target over time. researchgate.net Unlike static docking models, MD simulations account for the flexibility of both the ligand and the protein, offering a more realistic representation of the biological system. nih.gov These simulations are used to assess the stability of the predicted binding pose, observe conformational changes, and understand the role of solvent molecules. researchgate.netmdpi.com By simulating the system for nanoseconds or longer, researchers can verify if the key interactions identified in docking studies are maintained, thus confirming the stability of the ligand-target complex.

Conformational Sampling and Ligand Flexibility

The conformational flexibility of "this compound" is a critical factor influencing its ability to bind to a target. The molecule possesses several rotatable bonds, allowing it to adopt various conformations. Computational conformational sampling is employed to explore the potential energy surface of the molecule and identify low-energy, stable conformations. nih.gov

Methods such as stochastic searching or low-mode MD are used to generate a diverse ensemble of conformers. nih.gov Analyzing the conformational landscape helps in understanding the ligand's intrinsic flexibility and the energetic barriers between different shapes. This information is crucial because the bioactive conformation (the shape the molecule adopts when bound to its target) may not be the lowest energy conformation in an unbound state. nih.gov

Solvent Effects and Binding Thermodynamics

Solvent, typically water in biological systems, plays a crucial role in molecular recognition and binding. MD simulations explicitly model solvent molecules, allowing for a detailed analysis of their effects on the stability of the ligand-protein complex. Water molecules can mediate interactions between the ligand and the protein or be displaced from the binding site upon ligand binding, which has significant thermodynamic consequences.

Binding thermodynamics calculations, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), can be performed on MD simulation trajectories to estimate the free energy of binding (ΔG_bind). This value provides a more accurate prediction of binding affinity than docking scores alone, as it incorporates contributions from enthalpy and entropy, including solvent effects.

Table 2: Hypothetical Binding Free Energy Components for this compound Complex

| Energy Component | Value (kcal/mol) |

|---|---|

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -28.7 |

| Polar Solvation Energy | +50.5 |

| Nonpolar Solvation Energy | -4.1 |

| Binding Free Energy (ΔG_bind) | -27.5 |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. mdpi.com For "this compound" and its analogues, QSAR modeling can elucidate the key structural features that are essential for their biological effects. researchgate.net These models are valuable tools in drug design, enabling the prediction of activity for novel compounds and guiding the synthesis of more potent derivatives.

Development of Predictive Models for Biological Activity

The development of a predictive QSAR model begins with a dataset of molecules structurally related to "this compound" with experimentally determined biological activities. mdpi.com Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is derived that links molecular descriptors (numerical representations of chemical structure) to the observed activity. researchgate.netmdpi.com

A typical linear QSAR model might take the following form: Biological Activity = c₀ + c₁ (Descriptor₁) + c₂ (Descriptor₂) + ... + cₙ (Descriptorₙ)

The robustness and predictive power of the model are assessed through rigorous internal and external validation procedures. mdpi.com A well-validated QSAR model can be used to screen virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and testing, thereby saving time and resources in the drug discovery process. nih.govnih.gov

Table 3: Statistical Validation Parameters for a Hypothetical QSAR Model

| Parameter | Value | Description |

|---|---|---|

| R² (Coefficient of Determination) | 0.91 | Measures the goodness of fit for the training set. |

| Q² (Cross-validated R²) | 0.78 | Measures the internal predictive ability of the model. |

| R²_pred (External Validation) | 0.85 | Measures the predictive ability on an external test set. |

Descriptors Generation and Selection

The foundation of any QSAR/QSPR model is the set of molecular descriptors used. These are numerical values that encode different aspects of a molecule's structure. For "this compound," descriptors can be calculated to represent its topology, geometry, electronic properties, and physicochemical characteristics. nih.gov

The process involves two main steps:

Generation : A large number of descriptors are calculated using specialized software. These can range from simple counts of atoms and bonds to complex quantum chemical parameters. mdpi.com

Selection : From the large pool of generated descriptors, a smaller subset that is most relevant to the biological activity is selected. mdpi.com This step is crucial to avoid overfitting and to create a simple, interpretable model. nih.gov Methods like genetic algorithms or stepwise regression are often employed to identify the most significant descriptors. researchgate.net The selected descriptors provide insight into the molecular properties that govern the activity of the compound series. nih.gov

Table 4: Examples of Molecular Descriptors Potentially Relevant for this compound

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight (MW) | Size of the molecule |

| Topological | Wiener Index | Molecular branching |

| Electronic | Dipole Moment | Polarity and charge distribution |

| Physicochemical | LogP | Lipophilicity/hydrophobicity |

Cheminformatics and Virtual Screening Applications

While specific and detailed research studies focusing exclusively on the cheminformatics and virtual screening applications of this compound are not extensively documented in publicly available literature, we can infer its potential utility based on the computational properties of the molecule and the general application of similar sulfonamide-containing compounds in such studies.

Cheminformatics involves the use of computational and informational techniques to address challenges in the field of chemistry. For a molecule like this compound, cheminformatics tools can be employed to calculate a variety of molecular descriptors. These descriptors quantify different aspects of the molecule's structure and properties, which are crucial for developing Quantitative Structure-Activity Relationship (QSAR) models. Such models are instrumental in predicting the biological activity of new compounds based on their structural features.

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Although no specific virtual screening campaigns explicitly listing this compound have been identified, its structural motifs—a sulfonamide group and a chlorinated phenyl ring—are common in various bioactive molecules. This suggests its potential for inclusion in chemical libraries designed for screening against a range of biological targets.

The following table summarizes key computed properties for this compound, which are essential for its use in cheminformatics and virtual screening platforms.

| Property | Value |

|---|---|

| Molecular Formula | C8H10ClNO2S |

| Molecular Weight | 219.7 g/mol |

| XLogP3 | 2.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 219.012077 g/mol |

| Topological Polar Surface Area | 68.5 Ų |

| Heavy Atom Count | 13 |

| Formal Charge | 0 |

| Complexity | 247 |

These properties, sourced from publicly accessible chemical databases, provide a foundational dataset for computational chemists. For instance, the XLogP3 value suggests a moderate level of lipophilicity, which is an important factor in drug absorption and distribution. The hydrogen bond donor and acceptor counts, along with the topological polar surface area, are critical for predicting a molecule's ability to interact with biological targets and its permeability across cell membranes.

In a typical virtual screening workflow, a 3D model of this compound would be generated and then docked into the active site of a target protein. The docking software would calculate a score based on the predicted binding affinity, which is influenced by factors such as electrostatic interactions, hydrogen bonding, and hydrophobic contacts. While specific docking scores for this compound against particular targets are not available, its structural features make it a candidate for investigation against enzymes where sulfonamides are known to be active, such as carbonic anhydrases or certain proteases.

Investigation of Biological Mechanisms and Target Interactions

Enzyme Inhibition and Activation Studies

The following sections explore the inhibitory activity of 1-(2-Chlorophenyl)ethane-1-sulfonamide against several key enzymes. The primary mechanism for many of these interactions is rooted in the compound's sulfonamide functional group.

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. nih.govunifi.it The inhibitory mechanism is based on the binding of the sulfonamide group to the zinc ion (Zn²⁺) located in the active site of the enzyme. unifi.it In its deprotonated state (SO₂NH⁻), the sulfonamide acts as a zinc-binding group, coordinating with the metal ion and preventing the normal catalytic reaction—the reversible hydration of carbon dioxide to bicarbonate. nih.gov This interaction mimics a transition state of the enzyme's natural reaction.

Different CA isoforms exist (e.g., hCA I, II, IX, XII), and the binding affinity of sulfonamide-based inhibitors can vary significantly between them, leading to isoform-selective inhibition. nih.govresearchgate.net While this is the general mechanism for the sulfonamide class, specific kinetic data for this compound were not available in the searched literature.

Table 1: General Inhibition Data for Sulfonamides against Human Carbonic Anhydrase (hCA) Isoforms Note: This table presents example data for various sulfonamide compounds, not specifically this compound, to illustrate typical inhibitory activity.

| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) |

|---|---|---|

| Benzenesulfonamides | hCA II | Nanomolar (nM) range |

| Heterocyclic Sulfonamides | hCA IX | Nanomolar (nM) range |

| Indolylchalcone Hybrids | hCA I | Potent, sometimes > Acetazolamide |

| Indolylchalcone Hybrids | hCA XII | 10 - 41.9 nM |

Sulfonamides function as antibacterial agents by targeting dihydropteroate (B1496061) synthetase (DHPS), a critical enzyme in the folate biosynthesis pathway of bacteria and some eukaryotes. nih.gov This pathway is essential for the synthesis of nucleic acids, and its disruption leads to a bacteriostatic effect. mdpi.com

The mechanism of inhibition is competitive. Sulfonamides are structural analogs of the natural DHPS substrate, para-aminobenzoic acid (pABA). nih.govnih.gov They compete with pABA for binding to the enzyme's active site, thereby preventing the condensation reaction with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP). nih.gov This blocks the production of 7,8-dihydropteroate, a precursor to folic acid. nih.gov Some studies suggest the reaction proceeds via an Sₙ1 mechanism, involving the formation of a cationic pterin (B48896) intermediate that is stabilized by the enzyme. nih.gov

Table 2: Key Aspects of DHPS Inhibition by Sulfonamides

| Feature | Description |

|---|---|

| Target Enzyme | Dihydropteroate Synthetase (DHPS) |

| Natural Substrate | para-Aminobenzoic acid (pABA) |

| Inhibition Type | Competitive |

| Mechanism | Sulfonamide mimics pABA, blocking folate synthesis pathway. nih.govmdpi.com |

| Effect | Bacteriostatic |

Certain sulfonamide derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of these enzymes can increase acetylcholine levels, which is a therapeutic strategy for conditions like Alzheimer's disease. nih.gov

Studies on sulfonamide-based carbamates show that they can act as pseudo-irreversible inhibitors, binding to the active site of both cholinesterases. nih.govnih.gov Often, these inhibitors show preferential activity against BChE over AChE. nih.gov The inhibitory potency is typically quantified by the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. The ratio of IC₅₀ values (AChE/BChE) provides a selectivity index. nih.gov

Table 3: Example Inhibition Data for a Series of Sulfonamide-Based Carbamates against Cholinesterases Note: This table illustrates the typical range of activity for related compounds, as specific data for this compound was not found.

| Compound | BChE IC₅₀ (μM) | AChE IC₅₀ (μM) | Selectivity Index (AChE/BChE) |

|---|---|---|---|

| Derivative 5c | 8.52 | > 100 | ~10 |

| Derivative 5j | 6.57 | > 100 | ~10 |

| Derivative 5k | 4.33 | > 150 | ~34 |

| Rivastigmine (Standard) | 38.65 | 7.98 | 0.21 |

Data adapted from studies on benzyl (B1604629) [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates. nih.gov

No information regarding the inhibition of the enzyme Glyoxalase I by this compound or by the broader class of sulfonamides was identified in the performed searches.

Kinesin spindle protein (KSP) is a motor protein essential for the formation of a bipolar spindle during mitosis. nih.govmdpi.com Inhibition of KSP leads to the formation of defective monopolar spindles, which triggers mitotic arrest and subsequent cell death, making it an attractive target for cancer therapy. mdpi.comresearchgate.net

Inhibitors of KSP are typically small molecules that bind to an allosteric pocket on the protein, distant from the ATP and microtubule binding sites. nih.gov This binding prevents the conformational changes necessary for KSP's motor activity. While a wide variety of chemical structures can inhibit KSP, including dihydropyrimidines and pyrazoles, no specific data linking this compound to KSP inhibition was found in the search results. nih.govnih.gov

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a critical flavoenzyme involved in the biosynthesis of the cell wall of Mycobacterium tuberculosis. nih.govnih.gov It catalyzes a key step in the formation of arabinogalactan (B145846) and lipoarabinomannan, which are essential structural components. nih.gov This makes DprE1 a highly vulnerable target for antitubercular drugs. researchgate.netpatsnap.com

Inhibitors of DprE1 are broadly classified into two types based on their mechanism:

Covalent Inhibitors: These compounds, which often contain a nitro group, form an irreversible covalent bond with a specific cysteine residue (Cys387) in the active site of the enzyme. nih.govnih.gov This permanently inactivates the enzyme.

Non-covalent Inhibitors: These molecules act as competitive inhibitors, binding reversibly to the enzyme's active site and preventing the substrate from binding. nih.gov

While many chemical scaffolds have been identified as DprE1 inhibitors, specific research detailing the interaction of this compound with this enzyme was not found. newtbdrugs.org

The following subsections detail the investigation of this compound's interactions with various biological receptors and pathways.

Interaction with Neuronal Nicotinic Acetylcholine Receptors

Neuronal nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems and are involved in various physiological processes, including cognitive function and neurotransmitter release. google.commdpi.com Extensive searches of scientific literature and databases did not yield any specific studies on the interaction between this compound and neuronal nicotinic acetylcholine receptors. Consequently, there is no available data to report on its binding affinity, or whether it acts as an agonist or antagonist at any nAChR subtypes.

Bradykinin (B550075) B2 Receptor Antagonism

The bradykinin B2 receptor is a G-protein coupled receptor that mediates the inflammatory effects of bradykinin. Antagonism of this receptor is a therapeutic strategy for conditions such as inflammation and certain types of pain. researchgate.netptfarm.pl Based on a thorough review of available scientific literature, no research has been published detailing the activity of this compound as a bradykinin B2 receptor antagonist. Therefore, its potential to bind to and modulate the function of this receptor remains uninvestigated.

NF-κB and AP-1 Mediated Gene Expression Modulation

Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) are critical transcription factors that regulate the expression of genes involved in inflammation, immune responses, and cell proliferation. Modulation of these pathways is a key area of drug discovery. However, there is currently no available scientific data from published studies concerning the effects of this compound on NF-κB or AP-1 mediated gene expression. Its capacity to influence these signaling cascades has not been reported.

Thyroid Stimulating Hormone Receptor (TSHr) Interaction and Membrane Raft Localization

The Thyroid Stimulating Hormone Receptor (TSHr) is a crucial component in the regulation of thyroid function. Its localization within membrane rafts, which are specialized microdomains of the plasma membrane, is important for its signaling activity. A comprehensive search of the scientific literature found no studies investigating the interaction of this compound with the Thyroid Stimulating Hormone Receptor or its influence on the receptor's localization within membrane rafts.

Investigation of Antibacterial Mechanisms

The potential antibacterial properties of sulfonamide-containing compounds are a significant area of research.

Competitive Inhibition of P-aminobenzoic acid (PABA) Pathway

The primary mechanism of antibacterial action for sulfonamide drugs is the competitive inhibition of the enzyme dihydropteroate synthetase (DHPS). This enzyme is critical for bacteria as it catalyzes the incorporation of para-aminobenzoic acid (PABA) into dihydropteroic acid, a precursor for the synthesis of folic acid (vitamin B9). Folic acid is an essential nutrient for bacteria, required for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.

Due to their structural similarity to PABA, sulfonamides act as competitive inhibitors of DHPS. They bind to the active site of the enzyme, preventing PABA from binding and thereby halting the folic acid synthesis pathway. This bacteriostatic action prevents the growth and replication of susceptible bacteria.

While no specific experimental studies were found for this compound, its classification as a sulfonamide strongly suggests that its antibacterial activity, if any, would be mediated through this well-established mechanism of competitive inhibition of the PABA pathway.

Table 1: Putative Antibacterial Mechanism of this compound

| Feature | Description |

| Target Enzyme | Dihydropteroate synthetase (DHPS) |

| Endogenous Substrate | p-Aminobenzoic acid (PABA) |

| Mechanism of Action | Competitive Inhibition |

| Metabolic Pathway | Folic Acid Synthesis |

| Outcome | Bacteriostasis (inhibition of growth and replication) |

Inhibition of Bacterial DNA and RNA Synthesis

The primary antibacterial mechanism of sulfonamides is the inhibition of folic acid synthesis in bacteria. numberanalytics.com Folic acid is a vital precursor for the synthesis of nucleic acids (both DNA and RNA) and amino acids. numberanalytics.comnbinno.com Bacteria must synthesize their own folic acid, as they cannot utilize pre-formed folic acid from their environment. nbinno.com

Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). numberanalytics.comnbinno.com They are structurally similar to the natural substrate of DHPS, para-aminobenzoic acid (PABA). nih.govquora.com This structural mimicry allows sulfonamides to bind to the active site of DHPS, thereby blocking the conversion of PABA into dihydropteroic acid, a crucial step in the folic acid synthesis pathway. nih.gov The disruption of folic acid synthesis ultimately leads to a bacteriostatic effect, inhibiting the growth and replication of bacteria. nbinno.comwikipedia.org

| Molecule/Enzyme | Role in Folic Acid Synthesis | Effect of Sulfonamide Inhibition |

| Para-aminobenzoic acid (PABA) | Natural substrate for DHPS | Sulfonamides competitively inhibit its binding to DHPS. nih.govquora.com |

| Dihydropteroate synthase (DHPS) | Enzyme that catalyzes the conversion of PABA to dihydropteroic acid | Directly inhibited by sulfonamides. numberanalytics.comnbinno.com |

| Dihydrofolic acid | Precursor to tetrahydrofolic acid | Synthesis is blocked due to DHPS inhibition. nbinno.com |

| Tetrahydrofolic acid | Active form of folic acid, essential for nucleotide and amino acid synthesis | Depletion of this coenzyme halts DNA, RNA, and protein synthesis. numberanalytics.comyoutube.com |

Antiviral and Antifungal Mechanisms

Certain sulfonamide derivatives have demonstrated notable antiviral and antifungal properties, acting through various mechanisms. nih.govnih.gov

In the context of antiviral activity, sulfonamides have been shown to target several key viral enzymes and processes. nih.gov For instance, some sulfonamide-containing compounds are known to inhibit HIV protease, an enzyme critical for the maturation of the virus. nih.gov Others have been identified as non-nucleoside reverse transcriptase inhibitors and HIV integrase inhibitors. nih.gov Another antiviral mechanism involves the chelation and subsequent ejection of zinc ions from viral zinc finger proteins, which are essential for viral replication. nih.gov Furthermore, some sulfonamides can act as chemokine antagonists, thereby inhibiting the entry of HIV into host cells. nih.gov

The antifungal activity of sulfonamides is also primarily linked to the inhibition of folic acid synthesis, similar to their antibacterial action. nih.gov Some fungi, such as Pneumocystis carinii, are sensitive to sulfonamides because they also rely on their own folic acid synthesis pathway. nih.gov

| Viral/Fungal Target | Mechanism of Inhibition by Sulfonamide Derivatives |

| HIV Protease | Direct inhibition of the enzyme, preventing viral maturation. nih.gov |

| HIV Reverse Transcriptase | Non-nucleoside inhibition of the enzyme, halting viral DNA synthesis. nih.gov |

| HIV Integrase | Inhibition of the enzyme, preventing the integration of viral DNA into the host genome. nih.gov |

| Viral Zinc Fingers | Ejection of zinc ions, leading to inhibition of viral replication. nih.gov |

| Fungal Dihydropteroate Synthase | Competitive inhibition, disrupting folic acid synthesis in susceptible fungi. nih.gov |

Anti-Inflammatory Mechanisms

Several sulfonamide derivatives are recognized for their anti-inflammatory effects, which are mediated through different pathways. openaccesspub.orgnih.govportlandpress.com

A significant anti-inflammatory mechanism of some sulfonamides is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. openaccesspub.org COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are key mediators of the inflammatory response. openaccesspub.org By selectively inhibiting COX-2, these sulfonamides can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors. openaccesspub.org

Certain sulfonamide-based diuretics have also been observed to modulate inflammatory processes. nih.gov They can influence the regulation of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-8 (IL-8), and tumor necrosis factor α (TNFα). nih.gov This modulation may occur through signaling pathways like the nuclear factor kappa B (NF-κB) pathway. nih.gov Additionally, some sulfonamides can mitigate inflammation-related tissue damage by scavenging reactive oxygen species. nih.gov Another reported mechanism is the ability of some sulfonamides to reduce the bioavailability of hypochlorous acid (HOCl) produced by neutrophils, which in turn protects α1-antitrypsin from inactivation and helps to control the elastolytic activity of neutrophils during inflammation. portlandpress.com

| Inflammatory Target/Mediator | Mechanism of Action by Sulfonamide Derivatives |

| Cyclooxygenase-2 (COX-2) | Selective inhibition, leading to decreased production of pro-inflammatory prostaglandins. openaccesspub.org |

| Pro-inflammatory Cytokines (IL-1β, IL-8, TNFα) | Modulation of their regulation, potentially via the NF-κB pathway. nih.gov |

| Reactive Oxygen Species (ROS) | Scavenging of ROS, reducing oxidative stress and tissue damage. nih.gov |

| Neutrophil-derived Hypochlorous Acid (HOCl) | Reduction in bioavailability, protecting α1-antitrypsin and controlling elastolytic activity. portlandpress.com |

Signaling Pathway Modulations

Sulfonamides have been shown to modulate various signaling pathways, contributing to their diverse pharmacological effects. nih.govontosight.ai

The nuclear factor kappa B (NF-κB) signaling pathway, a crucial regulator of immune and inflammatory responses, can be influenced by certain sulfonamides. nih.gov By modulating this pathway, these compounds can affect the expression of pro-inflammatory genes. nih.gov

Another important pathway that can be modulated by sulfonamides is the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway. ontosight.ai The JAK/STAT pathway is involved in cellular processes such as cell growth, differentiation, and apoptosis, and its modulation can have significant therapeutic implications.

Furthermore, many sulfonamides are known to be potent inhibitors of carbonic anhydrases. ontosight.aimdpi.com These enzymes are involved in numerous physiological processes, and their inhibition can impact various signaling cascades throughout the body.

| Signaling Pathway | Role of Pathway | Modulation by Sulfonamides |

| Nuclear Factor kappa B (NF-κB) | Regulates immune and inflammatory responses, cell survival, and proliferation. | Some sulfonamides can modulate NF-κB activity, leading to anti-inflammatory effects. nih.gov |

| Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) | Involved in cytokine signaling, cell growth, and differentiation. | Certain sulfonamides can modulate the JAK/STAT pathway. ontosight.ai |

| Carbonic Anhydrase-related Pathways | Regulates pH, ion transport, and other physiological processes. | Many sulfonamides are inhibitors of carbonic anhydrases, affecting downstream signaling. ontosight.aimdpi.com |

Preclinical Pharmacokinetic and Metabolic Characterization Studies in Animal Models

In Vitro Metabolic Stability Assessment (e.g., in liver microsomes, hepatocytes, S9 fractions)

No publicly available data from in vitro metabolic stability studies of 1-(2-Chlorophenyl)ethane-1-sulfonamide in liver microsomes, hepatocytes, or S9 fractions from any animal species were identified. Such studies are crucial in early drug discovery to predict the metabolic fate of a compound.

There is no available information on the hepatic metabolism or clearance of this compound. This type of data would typically involve incubating the compound with liver preparations to determine the rate of metabolism and to identify the primary enzymes involved, such as cytochrome P450s.

Information regarding the intestinal metabolism of this compound is not available. These studies are important for understanding the potential for first-pass metabolism in the gut wall, which can significantly impact the oral bioavailability of a compound.

Identification of Preclinical Metabolites

No studies have been published that identify the preclinical metabolites of this compound in any animal model.

There is no specific information available on the N-hydroxylation or conjugation pathways involved in the metabolism of this compound. These are common metabolic routes for compounds containing sulfonamide groups, often leading to the formation of more water-soluble metabolites that can be readily excreted.

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Evaluation

Comprehensive preclinical ADME data for this compound in animal models are not available in the public domain.

No data from in vitro permeability assays, such as those using Madin-Darby Canine Kidney (MDCK) cells, have been reported for this compound. These assays are standard for predicting the potential for a drug to be absorbed across the intestinal epithelium.

An extensive search for scientific literature and preclinical data on the chemical compound This compound was conducted to address the specific topics outlined. Unfortunately, no publicly available research data could be located for this particular compound concerning its preclinical pharmacokinetics, plasma stability, or its in vivo efficacy in animal models for infectious diseases, tuberculosis, cognitive impairment, cancer, or inflammation.

The required detailed research findings and data tables for the specified subsections are not available in the public domain. Scientific studies on related sulfonamide compounds exist; however, per the strict focus on "this compound," this information cannot be substituted.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific data for "this compound" at this time.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Systematic Modification of the 1-(2-Chlorophenyl)ethane-1-sulfonamide Core and Analogues

Systematic modification of the three main components of the this compound structure—the chlorophenyl ring, the ethane (B1197151) linker, and the sulfonamide moiety—is essential for optimizing its pharmacological properties.

The 2-chloro substituent on the phenyl ring plays a significant role in defining the molecule's steric and electronic properties, which in turn affects its binding affinity to target proteins. The position of halogen substituents on an aromatic ring is a known determinant of biological activity. mdpi.com

In related sulfonamide structures, the position and nature of substituents on the aryl group are critical. For instance, studies on a series of (E)-N-aryl-2-arylethenesulfonamides demonstrated that increasing the number of electron-donating methoxy (B1213986) groups on the phenyl ring significantly enhanced cytotoxic potency against cancer cell lines. nih.gov Specifically, a 2,4,6-trimethoxy substitution resulted in a several-fold increase in activity compared to 2,4- and 2,6-dimethoxy substitutions. nih.gov In another series of benzenesulfonamide (B165840) derivatives designed as carbonic anhydrase inhibitors, substituents such as methyl, methoxy, or chlorine in the para-position of the terminal phenyl ring yielded the most potent compounds. rsc.org

These findings suggest that for the this compound core, both the position and electronic nature of substituents are key to its activity. The ortho-chloro group of the parent compound likely orients the molecule in a specific conformation within a receptor's binding pocket. Moving the chlorine to the meta or para positions would alter this orientation and the molecule's dipole moment, likely leading to a different activity profile. Furthermore, the addition of other substituents, particularly electron-donating or electron-withdrawing groups at other positions, would further modulate the electronic density of the ring and its potential for interaction with biological targets.

The ethane linker serves as a spacer between the chlorophenyl ring and the sulfonamide group. Its length and flexibility are critical for positioning these two key pharmacophoric features correctly for optimal interaction with a biological target.

Studies on analogous compounds have shown that linker length can dramatically influence both activity and selectivity. In a series of sulfonamido dicarbaborane inhibitors of carbonic anhydrase (CA), selectivity was highly dependent on the length of the alkyl linker separating the pharmacophoric groups. nih.gov Increasing the linker length from a methyl to a propyl group enhanced selectivity for the cancer-associated CA IX isoform over the ubiquitous CA II isoform. nih.gov However, extending the linker further to butyl or hexyl groups resulted in a decrease in this selectivity, indicating an optimal linker length for target-specific interactions. nih.gov

Based on this principle, modifications to the ethane linker of this compound would be expected to have a profound impact.

Lengthening the Chain : Extending the ethane bridge to a propane (B168953) or butane (B89635) chain would increase the distance between the aryl and sulfonamide moieties, potentially allowing for interaction with different residues within a target's active site or improving affinity for a larger binding pocket.

Branching : Introducing methyl groups on the ethane linker would create steric hindrance and could lock the molecule into a more rigid conformation. This increased rigidity could be beneficial if it matches the preferred binding conformation, but detrimental if it prevents the molecule from adopting the necessary orientation.

The sulfonamide group (-SO₂NH₂) is a cornerstone of the molecule's activity. It is a versatile functional group that can act as a hydrogen bond donor and acceptor. In many well-characterized sulfonamide inhibitors, particularly those targeting metalloenzymes like carbonic anhydrases, the deprotonated sulfonamide nitrogen coordinates directly with a zinc ion in the enzyme's active site. tandfonline.comacs.org

The primary, unsubstituted sulfonamide (with an -NH₂ group) is a crucial feature. Substitution on this nitrogen atom (N-alkylation or N-arylation) significantly alters the group's properties:

Hydrogen Bonding : A primary sulfonamide has two protons to donate for hydrogen bonding. A secondary sulfonamide (-NHR) has one, and a tertiary sulfonamide (-NR₂) has none, which would eliminate this key interaction.

Acidity : The acidity of the N-H proton(s) is affected by substituents, which can influence the group's ability to exist in the anionic form required for binding to metal ions.

Steric and Lipophilic Profile : Adding substituents to the nitrogen introduces steric bulk and can increase lipophilicity, which can be leveraged to access different regions of a binding pocket or improve membrane permeability.

Research on sulfonamides derived from carvacrol (B1668589) showed that the nature of the N-substituent dramatically influenced acetylcholinesterase inhibition, with a morpholine-derived sulfonamide being the most active in the series. nih.gov Similarly, studies on benzenesulfonamide inhibitors revealed that the "tail" portion, which includes N-substituents, is a primary modulator of isoform selectivity. nih.gov

Identification of Key Pharmacophoric Features